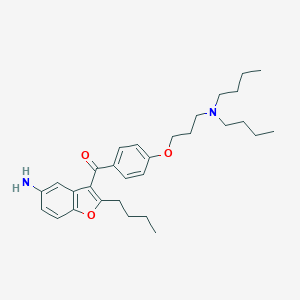

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O3/c1-4-7-11-28-29(26-22-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-10-20-32(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21,31H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIIBUQYWNFELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467457 | |

| Record name | (5-Amino-2-butyl-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141644-91-9 | |

| Record name | 5-Amino-2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141644-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR-33580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141644919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Amino-2-butyl-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5-AMINO-2-BUTYL-3-BENZOFURANYL)(4-(3-(DIBUTYLAMINO)PROPOXY)PHENYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJS89VA2WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Spectroscopic Analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone, a significant intermediate and known impurity in the synthesis of the antiarrhythmic drug Dronedarone.[1][2] This document details the methodologies for key spectroscopic techniques and presents the available data in a structured format to aid in the identification, characterization, and quality control of this compound.

Compound Overview

This compound , also referred to as Dronedarone Impurity A, is a critical molecule in the pharmaceutical landscape due to its relationship with Dronedarone.[1][2][3] Understanding its spectroscopic properties is essential for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

Chemical Structure:

Spectroscopic Data

The following tables summarize the available quantitative data from various spectroscopic analyses of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

| Parameter | Value |

| Molecular Formula | C₃₀H₄₂N₂O₃ |

| Molecular Weight | 478.7 g/mol |

| Monoisotopic Mass | 478.31954321 Da |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The experimental FTIR spectrum of a closely related Dronedarone impurity (DND-1) shows characteristic peaks that can be correlated to the target molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3412, 3338 | N-H stretching (primary amine) |

| 1639 | N-H in-plane bending |

| 1552 | C=O stretching (conjugated ketone) |

| 1248 | C-O stretching (aryl ether) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-visible spectrum of a related Dronedarone impurity (DND-1) was determined both experimentally and computationally.

| Parameter | Value |

| λmax (Experimental) | 310 nm |

| λmax (Computational, TDDFT) | 312 nm |

Note: Specific quantitative ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this report. The data presented for IR and UV-Vis spectroscopy are based on a closely related impurity and should be used as a reference.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of pharmaceutical compounds and impurities.

Mass Spectrometry (LC-MS)

Objective: To determine the mass-to-charge ratio of the compound and its fragments.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

Procedure:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-1000.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and analyze the fragmentation pattern to confirm the structure.

-

Infrared (IR) Spectroscopy (FTIR-ATR)

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

-

Data Acquisition:

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of the sample solution over a wavelength range of 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs.

Visualization of Related Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the parent drug, Dronedarone, and a typical experimental workflow for the analysis of pharmaceutical impurities.

References

Unveiling Dronedarone Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronedarone, a benzofuran derivative and a multichannel blocker, is a crucial antiarrhythmic agent for managing atrial fibrillation and atrial flutter.[1][2][3] As with any pharmaceutical compound, the control of impurities is of paramount importance to ensure its safety and efficacy. This technical guide provides an in-depth overview of the physical and chemical properties of a key process-related impurity, Dronedarone Impurity A, also known as Desbutyl Dronedarone.[4] Understanding the characteristics of this impurity is essential for the development of robust analytical methods for its detection and quantification, thereby ensuring the quality of the final drug product.

Chemical and Physical Properties

Dronedarone Impurity A is structurally similar to the active pharmaceutical ingredient, differing by the absence of one of the butyl groups on the terminal nitrogen atom. This subtle structural modification can influence its physicochemical properties.

| Property | Value | Reference(s) |

| IUPAC Name | N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | [4] |

| Synonyms | Desbutyl Dronedarone, Dronedarone USP Related Compound A, Dronedarone N-Desbutyl Impurity | |

| CAS Number | 141626-35-9 (Free Base), 197431-02-0 (Hydrochloride Salt) | [5] |

| Molecular Formula | C₂₇H₃₆N₂O₅S (Free Base), C₂₇H₃₇ClN₂O₅S (Hydrochloride Salt) | [5] |

| Molecular Weight | 500.65 g/mol (Free Base), 537.11 g/mol (Hydrochloride Salt) | [5] |

| Melting Point | 96.3-97.4ºC (Note: This is reported for a "Dronedarone Impurity" and may correspond to Impurity A) | [6] |

| Solubility | Dronedarone HCl is practically insoluble in water and freely soluble in methylene chloride and methanol. Solubility data for Impurity A is not explicitly available but is expected to have similar characteristics. | [7] |

| Appearance | Not explicitly specified for the impurity, but Dronedarone HCl is a white fine powder. | [7] |

Experimental Protocols

The synthesis and characterization of Dronedarone Impurity A are crucial for its use as a reference standard in analytical testing. The following outlines a general synthetic approach and analytical methods based on available literature.

Synthesis of Dronedarone Impurity A (Debutyldronedarone)

The synthesis of Dronedarone Impurity A can be achieved through a multi-step process, which is a variation of the main Dronedarone synthesis. A plausible synthetic route involves the reaction of a key intermediate with a mono-butylated amine side chain.

General Synthetic Workflow:

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. tga.gov.au [tga.gov.au]

- 4. Dronedarone impurity A CRS | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Dronedarone Impurity - Analytica Chemie [analyticachemie.in]

- 7. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]

The Biological Versatility of 5-Amino-2-Butylbenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The fusion of a benzene ring with a furan ring creates a scaffold that is present in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological properties including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The introduction of various substituents at different positions of the benzofuran ring system allows for the fine-tuning of its biological activity.[5] This technical guide focuses on the biological potential of a specific subclass: 5-amino-2-butylbenzofuran derivatives. While comprehensive research specifically targeting this scaffold is emerging, this document consolidates available data on closely related analogues to provide insights into their potential therapeutic applications and underlying mechanisms of action.

Biological Activities of Aminobenzofuran and 2-Alkylbenzofuran Derivatives

The biological profile of 5-amino-2-butylbenzofuran derivatives can be inferred by examining the activities of related compounds bearing either the 5-amino or the 2-alkyl substitution.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents. Studies on various substituted benzofurans have revealed their efficacy against a range of bacterial and fungal strains. For instance, certain 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives have shown a broad spectrum of activity.[6] The introduction of an amino group at the 5-position is a key structural feature that has been correlated with the antibacterial activity of benzofurans.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented.[4] Some derivatives have shown potent anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema model in rats.[7] The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. For example, certain benzofuran hybrids have been shown to suppress the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.[8][9] This is achieved by inhibiting the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Anticancer Activity

A growing body of evidence supports the potential of benzofuran derivatives as anticancer agents.[10] Their mechanisms of action are varied and can include the inhibition of crucial cellular processes in cancer cells. For instance, some benzofuran derivatives have been identified as potent inhibitors of histone demethylases like LSD1, which are often dysregulated in cancer.[11] Others have shown the ability to induce apoptosis and cell cycle arrest in tumor cells.[12] The substitution pattern on the benzofuran ring plays a critical role in determining the anticancer potency and selectivity.[10]

Quantitative Data on Related Benzofuran Derivatives

The following tables summarize the biological activity of benzofuran derivatives that are structurally related to the 5-amino-2-butylbenzofuran scaffold. This data provides a comparative reference for the potential efficacy of the target compounds.

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC/IC50) | Reference |

| 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles | Candida krusei, Candida albicans | MIC: 31.25 µg/mL | [6] |

| 2-Amino-4-arylthio-5-hydroxybenzofurans | Candida krusei, Cryptococcus neoformans, Aspergillus niger | MIC: 1.6-12.5 µg/mL | [6] |

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Assay | Activity (IC50 / % Inhibition) | Reference |

| Benzofuran-heterocycle hybrids (Compound 5d) | NO production in LPS-stimulated RAW264.7 cells | IC50: 52.23 ± 0.97 μM | [8] |

| Furosalicylanilides and related compounds | Carrageenan-induced paw edema in rats | Comparable to Diclofenac (100 mg/kg) | [7] |

| Benzofuran amide derivatives (Compound 6b) | Carrageenan-induced paw edema in rats | 71.10% inhibition at 2h | [4] |

Table 3: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Cell Line | Activity (IC50 / Growth Percent) | Reference |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans (Compound 10h) | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | IC50: 16-24 nM | [10] |

| Benzofuran derivatives as LSD1 inhibitors (Compound 17i) | H460 (lung cancer) | IC50: 2.06 ± 0.27 μM | [11] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (related heterocyclic system) | MDA-MB-435 (melanoma) | Growth Percent: 15.43 | [3] |

Experimental Protocols

General Synthesis of 2-Alkylbenzofurans

A common method for the synthesis of 2-alkylbenzofurans involves the thermal cyclodehydration of 2-alkylphenols.

-

Step 1: O-Alkylation of a Phenol: A substituted phenol is reacted with an appropriate alkyl halide (e.g., 1-bromohexane to introduce a butyl group at a later stage) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The mixture is refluxed for several hours.

-

Step 2: Cyclization: The resulting ether is then subjected to a cyclization reaction. This can be achieved through various methods, including acid-catalyzed cyclization (e.g., using polyphosphoric acid or sulfuric acid) or metal-catalyzed reactions.

Introduction of a 5-Amino Group

The amino group at the 5-position can be introduced through the reduction of a corresponding 5-nitrobenzofuran derivative.

-

Step 1: Nitration of the Benzofuran Core: The 2-butylbenzofuran is subjected to nitration using a nitrating agent such as a mixture of nitric acid and sulfuric acid. This reaction typically introduces a nitro group at the 5-position.

-

Step 2: Reduction of the Nitro Group: The 5-nitro-2-butylbenzofuran is then reduced to the corresponding 5-amino derivative. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a catalyst like palladium on carbon.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

-

Measurement of NO: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is then determined.

Visualizations: Signaling Pathways and Workflows

Inhibition of NF-κB and MAPK Signaling Pathways

Several anti-inflammatory benzofuran derivatives exert their effects by modulating the NF-κB and MAPK signaling pathways.[9] The diagram below illustrates the general mechanism of inhibition.

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of novel benzofuran derivatives.

Caption: Workflow for synthesis and biological evaluation.

Conclusion

While direct and extensive data on 5-amino-2-butylbenzofuran derivatives remains to be fully explored, the existing literature on structurally similar compounds strongly suggests a promising future for this scaffold in medicinal chemistry. The presence of the 5-amino group and the 2-butyl chain are likely to impart significant biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. Further synthesis and rigorous biological evaluation of a focused library of 5-amino-2-butylbenzofuran derivatives are warranted to fully elucidate their therapeutic potential and to establish a clear structure-activity relationship. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing class of molecules.

References

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jopcr.com [jopcr.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: A Technical Guide for Drug Discovery Professionals

Affiliation: Google Research

Abstract

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is a key intermediate in the synthesis of the antiarrhythmic drug dronedarone.[1][2][3] While its primary role to date has been synthetic, its benzofuran core is a privileged scaffold in medicinal chemistry, with related compounds exhibiting a range of biological activities, including potential anticancer properties.[1][4][5] This technical guide outlines a comprehensive in silico modeling workflow designed to investigate the hypothetical anticancer potential of this molecule, focusing on its interaction with the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation often dysregulated in cancer.[4][5][6] This document provides detailed protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pharmacophore modeling, serving as a blueprint for researchers in computational drug discovery. All quantitative results are hypothetical and presented for illustrative purposes.

Introduction to the Target Compound

This compound, hereafter referred to as Cpd-ABPM, is a structurally complex organic molecule (Figure 1). It is primarily known as a crucial precursor and a known impurity in the manufacturing of dronedarone.[2][7] Its chemical structure features a 5-amino-substituted benzofuran nucleus, a flexible dibutylaminopropoxy side chain, and a ketone linker, elements that suggest potential for diverse molecular interactions and a favorable lipophilic profile for bioavailability.[1]

Figure 1: Chemical Structure of Cpd-ABPM

Caption: A conceptual diagram of the key structural moieties of Cpd-ABPM.

The benzofuran scaffold is associated with a wide array of pharmacological activities.[4][8] Notably, various benzofuran derivatives have been investigated as inhibitors of critical signaling pathways in oncology, including the PI3K/AKT/mTOR pathway.[4][6] This provides a strong rationale for computationally exploring Cpd-ABPM as a potential modulator of such targets.

Physicochemical Properties

A preliminary in silico assessment of Cpd-ABPM's physicochemical properties is essential for evaluating its drug-likeness. These descriptors are calculated using standard computational chemistry software.

| Property | Predicted Value | Reference Method |

| Molecular Formula | C₃₀H₄₂N₂O₃ | - |

| Molecular Weight | 478.67 g/mol | - |

| LogP (Octanol/Water) | 6.2 | Wildman-Crippen's method |

| Topological Polar Surface Area | 66.7 Ų | Ertl et al. |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 14 | - |

Table 1: Predicted Physicochemical Properties of Cpd-ABPM.

In Silico Modeling Strategy

Our computational investigation is designed to predict the interaction of Cpd-ABPM with the mTOR protein and to evaluate its broader pharmacokinetic profile. The workflow is a multi-step process integrating several key in silico techniques.[9][10][11]

References

- 1. This compound | 141644-91-9 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone | 141644-91-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is in silico drug discovery? [synapse.patsnap.com]

- 10. dockdynamics.com [dockdynamics.com]

- 11. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Core Mechanism of Action of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is a benzofuran derivative that shares the core structural features of Dronedarone, a multichannel blocker used in the management of atrial fibrillation.[3][4] Dronedarone is known for its complex pharmacology, exhibiting properties of all four Vaughan Williams classes of antiarrhythmic drugs.[5] It is hypothesized that the amino-precursor engages with similar molecular targets to modulate cardiac electrophysiology. The primary mechanism of action involves the blockade of several key cardiac ion channels, including potassium, sodium, and calcium channels, alongside anti-adrenergic activity.[4][5][6]

Core Mechanism of Action: Multi-Ion Channel Blockade

The antiarrhythmic effect of Dronedarone, and presumably its amino-precursor, stems from its ability to interact with and inhibit multiple ion channels that are critical for the generation and propagation of the cardiac action potential.

-

Potassium Channel Blockade (Class III activity): The primary antiarrhythmic action is the blockade of potassium channels, which is characteristic of Class III agents.[5] This includes inhibition of the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the acetylcholine-activated potassium current (IK(ACh)) and the inward-rectifier potassium channels (Kir).[7][8][9] Inhibition of these K+ currents leads to a prolongation of the cardiac action potential duration and an increase in the effective refractory period, which helps to suppress re-entrant arrhythmias.[5][10]

-

Sodium Channel Blockade (Class I activity): The compound is expected to block voltage-gated sodium channels (INa) in a state-dependent manner.[9][11] This action reduces the rapid influx of sodium during phase 0 of the action potential, thereby slowing the upstroke velocity and conduction in cardiac tissue.[5]

-

Calcium Channel Blockade (Class IV activity): Inhibition of L-type calcium channels (ICaL) contributes to the overall mechanism.[6][11] This blockade reduces the influx of calcium during the plateau phase of the action potential, leading to a decrease in cardiac contractility and a slowing of conduction through the atrioventricular (AV) node.[5]

-

Anti-Adrenergic Activity (Class II activity): The compound is also anticipated to exhibit non-competitive antagonism of β-adrenergic receptors.[4][6] This anti-adrenergic effect helps to mitigate the pro-arrhythmic effects of sympathetic stimulation on the heart.[12]

Quantitative Data: Ion Channel Inhibition by Dronedarone

The following table summarizes the available quantitative data on the inhibitory potency of Dronedarone against various cardiac ion channels. These values provide a benchmark for the expected activity of its amino-precursor.

| Target Ion Channel | Cell Type | IC50 (μM) | Experimental Conditions | Reference |

| Sodium Channel (INa) | Guinea pig ventricular myocytes | 0.7 ± 0.1 | Holding potential: -80 mV | [11] |

| Calcium Channel (ICaL) | Guinea pig ventricular myocytes | 0.4 ± 0.1 | Holding potential: -40 mV | [11] |

| HCN4 Channel | CHO cells | 1.0 ± 0.1 | Not specified | [11] |

| Muscarinic K+ Channel (IK(ACh)) | Guinea pig atrial cells | >0.01 (approx. 10 nM) | Activated by carbachol | [7] |

| Small Conductance Ca2+-activated K+ Channel (IKAS) | Atrial myocytes (chronic atrial fibrillation patients) | 2.42 | Not specified | [13][14] |

| Small Conductance Ca2+-activated K+ Channel (IKAS) | HEK-293 cells (transfected with SK2 channels) | 1.7 | Not specified | [13][14] |

Signaling Pathway Diagram

The following diagram illustrates the multi-target mechanism of action, depicting the inhibition of key cardiac ion channels and adrenergic receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. What is Dronedarone Hydrochloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]

- 6. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of dronedarone on muscarinic K+ current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dronedarone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Dronedarone for the treatment of atrial fibrillation and atrial flutter: approval and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dronedarone - Wikipedia [en.wikipedia.org]

- 11. Effect of dronedarone on Na+, Ca2+ and HCN channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation: Comparison to Amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone (CAS No. 141644-91-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characterization of the compound with CAS number 141644-91-9, identified as (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone. This compound is a critical intermediate in the synthesis of Dronedarone, a Class III antiarrhythmic agent used for the management of cardiac arrhythmias.[1] A thorough understanding of its physicochemical properties is paramount for process optimization, quality control, and regulatory compliance in pharmaceutical development. This document outlines key identification and quantitative data, details generalized experimental protocols for its characterization, and provides a visual workflow of the analytical process.

Compound Identification and Physicochemical Properties

The fundamental physicochemical properties of (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone are summarized in the table below. These properties are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Registry Number | 141644-91-9 | [2][3][4] |

| IUPAC Name | (5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone | [2][3] |

| Synonyms | Dronedarone Impurity B | [4] |

| Molecular Formula | C₃₀H₄₂N₂O₃ | [3][4] |

| Molecular Weight | 478.67 g/mol | [4] |

| Monoisotopic Mass | 478.31954321 Da | [3] |

| InChI Key | SPIIBUQYWNFELT-UHFFFAOYSA-N | [2] |

| SMILES | CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC | [3] |

| XLogP3 | 7.6 | [3] |

| Topological Polar Surface Area | 68.7 Ų | [3] |

| Storage Temperature | +5°C | [4] |

| Shipping Temperature | Room Temperature | [4] |

General Experimental Workflow for Physicochemical Characterization

Due to the proprietary nature of specific drug development processes, detailed experimental protocols for this exact intermediate are not publicly available. However, a standard analytical workflow for the characterization of a novel or synthesized organic molecule of this nature can be proposed. This workflow is designed to confirm the identity, purity, and structure of the compound.

Caption: General workflow for the synthesis and physicochemical characterization of a pharmaceutical intermediate.

Detailed Methodologies for Key Experiments

The following sections provide detailed, albeit generalized, protocols for the key analytical techniques used in the characterization of organic compounds like CAS No. 141644-91-9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to deduce the connectivity of atoms. Correlate the ¹H and ¹³C data to build the molecular skeleton.

Mass Spectrometry (MS)

Purpose: To determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common technique for molecules of this type, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis:

-

Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Operate the instrument in positive ion mode to detect the [M+H]⁺ ion.

-

Acquire data over a relevant mass range (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass, and compare it to the expected formula (C₃₀H₄₂N₂O₃). The measured mass should be within a few parts per million (ppm) of the theoretical mass.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid powder directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

Place the sample in the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment (or the pure ATR crystal).

-

Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will show absorption peaks corresponding to specific bond vibrations.

-

Identify characteristic peaks for functional groups expected in the molecule, such as N-H stretches (for the amine), C=O stretch (for the ketone), C-O stretches (for the ether and benzofuran), and aromatic C-H stretches.

-

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the compound and to quantify any impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water). Further dilutions may be necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm particle size) is typically used for molecules with this polarity.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a weak solvent (e.g., water with 0.1% formic acid) and increasing the proportion of a strong organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Detector: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., determined by a UV scan).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the sample solution onto the HPLC system.

-

The output chromatogram will show a major peak for the main compound and potentially smaller peaks for impurities.

-

The purity is calculated based on the relative peak areas. For area percent calculation, the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

-

Conclusion

The physicochemical characterization of (5-Amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone (CAS No. 141644-91-9) is a critical step in the manufacturing of Dronedarone. A combination of spectroscopic and chromatographic techniques is essential to confirm its identity, structure, and purity. The methodologies outlined in this guide provide a robust framework for the comprehensive analysis of this important pharmaceutical intermediate, ensuring quality and consistency in the drug development pipeline.

References

- 1. (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone | 141644-91-9 [chemicalbook.com]

- 2. (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone | 141644-91-9 | Benchchem [benchchem.com]

- 3. This compound | C30H42N2O3 | CID 11488441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.klivon.com [dev.klivon.com]

Investigating the Pharmacokinetics of Benzofuran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous natural products and synthetic pharmaceuticals. The benzofuran scaffold is recognized for its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these compounds is paramount for their development as safe and effective therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies for investigating the pharmacokinetics of benzofuran compounds.

Quantitative Pharmacokinetic Parameters

The oral bioavailability and metabolic stability of benzofuran derivatives are critical factors in their therapeutic potential. Preclinical studies in animal models, such as rats, provide essential data on how these compounds behave in a biological system. The following table summarizes key pharmacokinetic parameters for a selection of benzofuran compounds from in vivo studies.

| Compound ID | Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) | Reference |

| Prucalopride | Rat | Oral | - | 21.71 ± 4.28 | 1.0 | 59.30 ± 9.43 | 18.21 ± 0.69 | - | |

| Compound 5m | - | Oral | - | - | - | - | - | 42.2 | |

| Compound 55 | Rat | - | - | - | - | - | - | High | |

| Compound 56 | Rat | - | - | - | - | - | - | High |

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Accurate and reproducible experimental protocols are the foundation of reliable pharmacokinetic studies. The following sections detail common methodologies for the in vivo evaluation of benzofuran compounds and the subsequent analysis of biological samples.

In Vivo Administration and Sampling

A common model for preliminary pharmacokinetic assessment involves oral administration to rats.

Protocol: Oral Administration in Rats

-

Animal Model: Wistar albino rats are frequently used for these studies.[3]

-

Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week prior to the experiment.

-

Dosing: The benzofuran compound is typically suspended in a vehicle such as a 2% gum acacia solution for oral administration.[3] Doses can vary depending on the compound's potency and toxicity, with examples ranging from 10 mg/kg to 100 mg/kg.[3][5]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as retro-orbital plexus puncture or tail vein sampling.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: UHPLC/UV for Plasma Quantification

A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is a robust technique for quantifying benzofuran compounds in plasma.[5]

Protocol: Quantitative Analysis of a Benzofuran Derivative in Rat Plasma [5]

-

Instrumentation: A UHPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: Symmetry C18 column.

-

Mobile Phase: Acetonitrile: H₂O (50:50, v/v).

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 390 nm.

-

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Injection: Inject the clear supernatant into the UHPLC system.

-

-

Quantification: Generate a calibration curve using standard solutions of the benzofuran compound of known concentrations. The concentration of the compound in the plasma samples is determined by comparing its peak area to the calibration curve.

Metabolic Pathways of Benzofuran Compounds

The metabolism of benzofuran derivatives is a critical determinant of their pharmacokinetic profile and can lead to the formation of active or inactive metabolites. The primary site of metabolism is the liver, involving cytochrome P450 (CYP) enzymes.

A key metabolic transformation for some benzofuran compounds is N-dealkylation. For instance, N-demethylation is a common pathway.[6] This process is often mediated by CYP isoforms such as CYP1A2, CYP2D6, and CYP3A4.[6]

Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran compounds exert their therapeutic effects by modulating various cellular signaling pathways. A notable example is the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.

The activation of Toll-like receptors (TLRs) by stimuli like lipopolysaccharide (LPS) triggers a cascade that leads to the activation of IKKα/IKKβ. This, in turn, phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the p65 subunit of NF-κB. In the nucleus, p65 promotes the transcription of pro-inflammatory genes. Simultaneously, this upstream signaling activates the MAPK pathway, involving the phosphorylation of ERK, JNK, and p38, which also contribute to the inflammatory response. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways, thereby downregulating the expression of inflammatory mediators.[7]

Experimental Workflow for Pharmacokinetic Investigation

A systematic workflow is essential for the comprehensive pharmacokinetic evaluation of benzofuran compounds, from initial screening to in-depth analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbcp.com [ijbcp.com]

- 4. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Novel Benzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure are ubiquitous in nature, being isolated from a wide array of plant species and marine organisms.[1][2] Both natural and synthetic benzofuran derivatives have garnered significant attention from the scientific community due to their broad spectrum of potent biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties, positioning them as promising candidates for novel drug development.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel benzofuran derivatives, with a focus on their therapeutic potential. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways to facilitate further research and development in this exciting field.

Discovery and Isolation of Benzofuran Derivatives

The discovery of novel benzofuran derivatives is a bifurcated process, involving isolation from natural sources and targeted chemical synthesis.

Isolation from Natural Sources:

A vast number of bioactive benzofuran compounds have been identified from the plant kingdom.[1] Species from families such as Asteraceae, Fabaceae, and Moraceae are rich sources of these compounds.[1] The general workflow for the isolation of natural benzofuran derivatives involves several key stages, from plant collection to purification and structure elucidation.

Chemical Synthesis:

The versatility of the benzofuran scaffold has spurred the development of numerous synthetic strategies to create diverse derivatives with tailored biological activities. Common synthetic routes often start from readily available precursors like salicylaldehydes or phenols.[6][7] Multi-component reactions and the use of various catalysts have enabled the efficient synthesis of complex 2,3-disubstituted benzofurans.[6][8] These synthetic approaches allow for the systematic modification of the benzofuran core to explore structure-activity relationships (SAR) and optimize therapeutic properties.

Below is a generalized workflow for the discovery and isolation of novel benzofuran derivatives.

Biological Activities of Novel Benzofuran Derivatives

Novel benzofuran derivatives have demonstrated a wide range of pharmacological activities. The following tables summarize some of the quantitative data reported in the literature.

Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 3-methylbenzofuran derivative 4c | A549 (Lung) | 1.48 | [9] |

| 3-(morpholinomethyl)benzofuran 16a | NCI-H23 (Lung) | 0.49 | [9] |

| 2-benzoylbenzofuran derivative 11e | MCF-7 (Breast) | Not specified, potent | [3] |

| Oxindole-benzofuran hybrid 22d | MCF-7 (Breast) | 3.41 | [3] |

| Oxindole-benzofuran hybrid 22f | MCF-7 (Breast) | 2.27 | [3] |

| 2-acetylbenzofuran hybrid 26 | HePG2, HCT-116, MCF-7, PC3, HeLa | Potent EGFR TK inhibitor (IC50 = 0.93 µM) | [3] |

| Benzofuran-2-carboxamide 50g | HCT-116, HeLa, HepG2, A549 | 0.87, 0.73, 5.74, 0.57 | [3] |

| Bromo derivative VIII | HL-60 (Leukemia) | 0.1 | [4] |

| Bromo derivative VIII | K562 (Leukemia) | 5.0 | [4] |

| Benzofuran derivative 3d | MOLT-4, CEM, HeLa | Sub-micromolar range | [10] |

| Benzofuran derivative 1c | MOLT-4 | ~180 | [11] |

| Benzofuran derivative 3d | HUVEC (Normal) | ~6 | [11] |

Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Compound 1 | Salmonella typhimurium | 12.5 | [12] |

| Compound 1 | Escherichia coli | 25 | [12] |

| Compound 1 | Staphylococcus aureus | 12.5 | [12] |

| Compound 2 | Staphylococcus aureus | 25 | [12] |

| Compound 5 | Penicillium italicum | 12.5 | [12] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [12] |

| Hydrophobic benzofuran analog | Various bacteria | 0.39-3.12 | [13][14] |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [15] |

| Benzofuran-triazine hybrid 8e | E. coli, B. subtilis, S. aureus, S. enteritidis | 32-125 | [16] |

Anti-inflammatory Activity

| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |

| Compound 1 | Nitric Oxide Inhibition | 17.3 | [17][18][19] |

| Compound 4 | Nitric Oxide Inhibition | 16.5 | [17][18][19] |

| Compound 2 | Nitric Oxide Inhibition | 31.5 | [19] |

| Compound 3 | Nitric Oxide Inhibition | 16.5 | [19] |

Antioxidant Activity

| Compound/Derivative | Assay | IC50 | Reference(s) |

| Natural Benzofuran Derivatives | DPPH Radical Scavenging | 96.7 ± 8.9 µM | [1] |

| Benzofuran-2-carboxamide 1j | DPPH Radical Scavenging | 23.5% inhibition at 100 µM | [20] |

| Benzofuran-2-one 9 | DPPH Radical Scavenging | rIC50 = 0.18-0.31 | [21] |

| Benzofuran-2-one 15 | DPPH Radical Scavenging | rIC50 = 0.18-0.31 | [21] |

| Benzofuran-2-one 18 | DPPH Radical Scavenging | rIC50 = 0.18-0.31 | [21] |

| Benzofuran-2-one 20 | DPPH Radical Scavenging | rIC50 = 0.18-0.31 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of novel benzofuran derivatives.

Spectroscopic Characterization of Benzofuran Derivatives

The structural elucidation of newly synthesized or isolated benzofuran derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified benzofuran derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz).

-

Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to determine the proton and carbon framework of the molecule.[22]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

-

Analysis: Determine the molecular weight from the molecular ion peak (M⁺) and deduce structural fragments from the fragmentation pattern.[22]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Analysis: Identify characteristic absorption bands to determine the presence of specific functional groups (e.g., C=O, O-H, C-O).[22]

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

-

Agar Well Diffusion Method:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells in the agar using a sterile borer.

-

Sample Addition: Add a defined volume of the benzofuran derivative solution at a specific concentration into each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: Measure the diameter of the zone of inhibition around each well.[23]

-

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Serial Dilution: Perform serial dilutions of the benzofuran derivatives in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate under appropriate conditions.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][15]

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the benzofuran derivative with a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[1]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Treatment: Culture macrophages in a 96-well plate and pre-treat them with various concentrations of the benzofuran derivatives, followed by stimulation with LPS to induce NO production.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Griess Assay: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated cells with that of the untreated control, and determine the IC50 value.[19]

Signaling Pathways and Mechanisms of Action

Several benzofuran derivatives have been identified as potent inhibitors of key signaling pathways implicated in various diseases, particularly cancer. One of the well-studied pathways is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[24] Dysregulation of the mTOR pathway is a hallmark of many cancers.

The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2. Benzofuran derivatives have been shown to inhibit this pathway, often by targeting the kinase activity of mTORC1 and mTORC2, thereby blocking the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[25] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Conclusion

The diverse and potent biological activities of novel benzofuran derivatives underscore their immense potential as a versatile scaffold for the development of new therapeutic agents. The data and methodologies presented in this technical guide offer a solid foundation for researchers to build upon. Further exploration of structure-activity relationships, optimization of lead compounds through medicinal chemistry efforts, and detailed elucidation of their mechanisms of action will be crucial in translating the pharmacological promise of benzofuran derivatives into clinical realities. The continued investigation into this fascinating class of compounds holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]

- 6. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biomolther.org [biomolther.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 24. quora.com [quora.com]

- 25. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Determination of Dronedarone Impurity A

AN-DRN-001

Introduction

Dronedarone is an antiarrhythmic agent used for the management of atrial fibrillation and atrial flutter. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Dronedarone Impurity A is a known process-related impurity that must be monitored and controlled within specified limits to ensure the quality of the drug substance and final product. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Dronedarone Impurity A.

Method Principle

The method utilizes a reversed-phase HPLC system with a C8 stationary phase and gradient elution to achieve efficient separation of Dronedarone from its process-related impurities, including Impurity A.[1][2] Detection is performed using a UV detector, providing a sensitive and reliable means of quantification. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[3]

Experimental Protocols

1. Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or photodiode array (PDA) detector.

-

Data acquisition and processing software (e.g., Empower).

-

-

Reagents:

2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | Agilent Zorbax RX C8 (150 x 4.6 mm, 5 µm) or equivalent.[3] |

| Mobile Phase A | Mix of 0.01 M Potassium dihydrogen phosphate (KH₂PO₄) + 0.01 M Tetra-n-butyl ammonium hydrogen sulfate, with pH adjusted to 3.2 with potassium hydroxide.[3] |

| Mobile Phase B | Acetonitrile.[3] |

| Gradient Elution | Time (min)/%B: 0/35, 25/80, 25.1/35, 30/35.[3] |

| Flow Rate | 1.5 mL/min.[3] |

| Column Temperature | 25°C.[3] |

| Injection Volume | 5 µL.[3] |

| Detection | 220 nm.[3][4] |

| Run Time | 30 minutes.[3] |

| Diluent | Water and Acetonitrile in a 30:70 (v/v) ratio.[3] |

3. Preparation of Solutions

-

Standard Stock Solution:

-

Accurately weigh and transfer about 25 mg of Dronedarone Impurity A reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate to dissolve.

-

Make up to the mark with diluent to obtain a solution with a concentration of 250 µg/mL.

-

-

Dronedarone Stock Solution:

-

Accurately weigh and transfer about 25 mg of Dronedarone Hydrochloride reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate to dissolve.

-

Make up to the mark with diluent to obtain a solution with a concentration of 250 µg/mL.[1]

-

-

System Suitability Solution:

-

Transfer 5.0 mL of the Dronedarone Stock Solution into a 50 mL volumetric flask.

-

Add an appropriate volume of the Impurity A Standard Stock Solution.

-

Dilute to volume with diluent to obtain a final concentration of approximately 25 µg/mL of Dronedarone and a suitable concentration of Impurity A.

-

-

Sample Solution:

-

Accurately weigh and transfer a quantity of the sample equivalent to 50 mg of Dronedarone into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to dissolve.

-

Allow the solution to cool to room temperature and dilute to the mark with diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

-

Method Validation Summary

The described HPLC method was validated according to ICH guidelines. The key validation parameters are summarized below.

| Parameter | Result |

| Specificity | The method is specific, with no interference from the placebo or degradation products at the retention time of Dronedarone Impurity A.[1][5] |

| Linearity (Impurity A) | Linear over the concentration range of LOQ to 150% of the specification level, with a correlation coefficient (r²) > 0.999.[1][2] |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | Between 98.0% and 102.0% for Dronedarone Impurity A.[3] |

| Precision (%RSD) | Less than 5.0% for repeatability and intermediate precision.[1][3] |

| Robustness | The method is robust to small, deliberate variations in flow rate, column temperature, and mobile phase pH.[1][2] |

Visualizations

Caption: Experimental workflow for the HPLC analysis of Dronedarone Impurity A.

References

- 1. A Stability Indicating HPLC Method for Dronedarone in Bulk Drugs and Pharmaceutical Dosage Forms [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form [scirp.org]

- 4. jocpr.com [jocpr.com]

- 5. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry for the analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

An Application Note for the Quantitative Analysis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of this compound, a known impurity of the antiarrhythmic drug Dronedarone[1][2][3]. The protocol employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and accuracy for the quantification of this analyte in complex matrices such as human plasma. The method is suitable for applications in pharmaceutical quality control, impurity profiling, and pharmacokinetic studies.

Introduction

This compound is a critical process-related impurity and potential metabolite of Dronedarone[1][4]. Dronedarone is a multi-channel blocking antiarrhythmic agent used for the treatment of atrial fibrillation and atrial flutter[5]. Due to the potential pharmacological or toxicological activity of impurities, regulatory agencies require their strict monitoring and control. Therefore, a reliable analytical method for the accurate quantification of this specific impurity is essential for drug safety and quality assurance.

This document provides a comprehensive protocol for the analysis of this benzofuran derivative using LC-MS/MS with an electrospray ionization (ESI) source[6][7]. The method includes detailed procedures for sample preparation from plasma, optimized liquid chromatography conditions for efficient separation, and precisely defined mass spectrometry parameters for selective detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

-

Reference standard of this compound

-

Stable isotope-labeled internal standard (SIL-IS), e.g., Dronedarone-d6

-

HPLC-grade acetonitrile, methanol, and water[8]

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Protein precipitation plates or microcentrifuge tubes[9]

Sample Preparation

Two protocols are provided: a rapid protein precipitation (PPT) method for high-throughput screening and a more rigorous solid-phase extraction (SPE) method for enhanced sensitivity and matrix removal[9][10][11].

Protocol 1: Protein Precipitation (PPT)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins[10].

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Pre-treat 200 µL of plasma by adding 20 µL of internal standard and diluting 1:1 with 2% formic acid in water to ensure the analyte is charged[9].

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Liquid Chromatography (LC) Conditions

The chromatographic separation is performed using a reverse-phase C18 column to achieve separation from endogenous matrix components.

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[12] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 10% B to 95% B over 5 min, hold 1 min, return to 10% B |

Mass Spectrometry (MS) Conditions

Analysis is conducted on a triple quadrupole mass spectrometer operating in positive ion ESI mode. The presence of two basic nitrogen atoms facilitates strong protonation for [M+H]⁺ formation[13].

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 350°C |